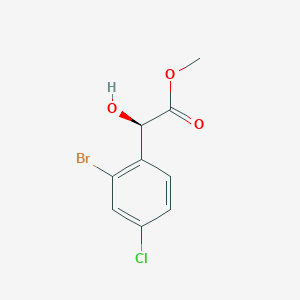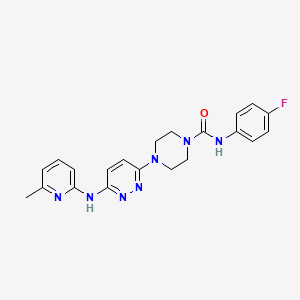![molecular formula C15H20Cl2N2O4 B2766606 2-chloro-N-[[(2-chloroacetyl)amino]-(3-methoxy-4-propoxyphenyl)methyl]acetamide CAS No. 618862-69-4](/img/structure/B2766606.png)
2-chloro-N-[[(2-chloroacetyl)amino]-(3-methoxy-4-propoxyphenyl)methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a chloroacetamide derivative. Chloroacetamides are a class of compounds that contain a chloroacetyl group (-COCH2Cl). They are used in various applications, including as herbicides and in the manufacturing of pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for this compound were not found, chloroacetamides can generally be produced by the reaction of chloroacetyl chloride with a suitable amine .Chemical Reactions Analysis
Chloroacetamides can undergo various reactions due to the presence of the reactive chloroacetyl group. They can react with amines, alcohols, and water, generating hydrochloric acid .Applications De Recherche Scientifique
Metabolic Pathways in Herbicide Use
Research has shown that similar chloroacetamide herbicides undergo complex metabolic processes, leading to the production of potentially carcinogenic compounds. For instance, acetochlor and alachlor, both chloroacetamide herbicides, metabolize into compounds like CDEPA and CMEPA in rat and human liver microsomes. These intermediates eventually produce bioactive compounds such as dialkylbenzoquinone imine, which are suggested to have carcinogenic properties (Coleman, Linderman, Hodgson, & Rose, 2000).
Development of Radiosynthesized Herbicides
Radiosynthesis of chloroacetamide herbicides, like acetochlor, and their corresponding safeners (e.g., R-29148) has been studied to facilitate high-specific activity research on their metabolism and mode of action. This research is crucial for understanding the detailed biological impact of these herbicides (Latli & Casida, 1995).
Antibacterial Properties of Related Compounds
Zinc complexes of Schiff bases derived from compounds structurally similar to 2-chloro-N-[[(2-chloroacetyl)amino]-(3-methoxy-4-propoxyphenyl)methyl]acetamide have been explored for their antibacterial properties. These complexes were tested against pathogenic strains like Escherichia coli and Staphylococcus aureus, showing the potential of chloroacetamide derivatives in medicinal chemistry (Chohan, Scozzafava, & Supuran, 2003).
Agricultural Applications
Chloroacetamides such as alachlor and metazachlor, which are structurally related to 2-chloro-N-[[(2-chloroacetyl)amino]-(3-methoxy-4-propoxyphenyl)methyl]acetamide, are used as herbicides in various crops. They are effective in controlling annual grasses and broad-leaved weeds in crops like cotton and maize. This demonstrates the utility of chloroacetamide compounds in agricultural practices (Weisshaar & Böger, 1989).
Safety And Hazards
Propriétés
IUPAC Name |
2-chloro-N-[[(2-chloroacetyl)amino]-(3-methoxy-4-propoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20Cl2N2O4/c1-3-6-23-11-5-4-10(7-12(11)22-2)15(18-13(20)8-16)19-14(21)9-17/h4-5,7,15H,3,6,8-9H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXBJCNCTFQNVSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(NC(=O)CCl)NC(=O)CCl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[[(2-chloroacetyl)amino]-(3-methoxy-4-propoxyphenyl)methyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-ethyl-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2766523.png)

![2-methyl-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzamide](/img/structure/B2766525.png)
![[2-[[3-(trifluoromethyl)phenyl]carbamoyl]thiophen-3-yl] N,N-dimethylsulfamate](/img/structure/B2766526.png)
![2-[(2,6-Dichlorobenzyl)amino]benzoic acid](/img/structure/B2766527.png)
![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2766528.png)
![4-Methyl-2-(1-methylhydrazino)-3-[(4-methylphenyl)sulfonyl]-6-phenylpyridine](/img/structure/B2766530.png)
![1,6-Diazaspiro[3.3]heptan-2-one tfa](/img/structure/B2766532.png)
![1-[3-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one](/img/structure/B2766533.png)
![(2R)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2766536.png)
![4-(2,6-Dichlorophenyl)-2-[2-(4-fluoroanilino)vinyl]-6-methyl-3,5-pyridinedicarbonitrile](/img/structure/B2766537.png)


![N-{[1-(4-fluorophenyl)pyrrolidin-3-yl]methyl}-2-phenylethene-1-sulfonamide](/img/structure/B2766546.png)